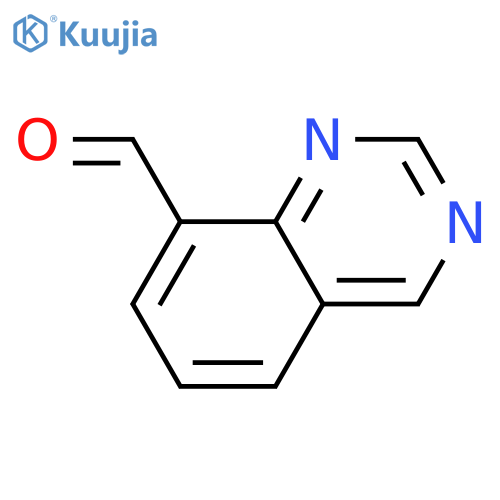Cas no 1823899-37-1 (Quinazoline-8-carbaldehyde)

Quinazoline-8-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Quinazoline-8-carbaldehyde
- AK145009
- 8-Quinazolinecarboxaldehyde
- FCH2496740
- DB-144456
- DS-7983
- SCHEMBL2009785
- AKOS022176909
- CS-0187977
- YXC89937
- C73522
- 1823899-37-1
- MFCD27923546
-
- MDL: MFCD27923546
- インチ: 1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H
- InChIKey: FXROZDCKLWDZRK-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CC=CC2=CN=CN=C21
計算された属性
- せいみつぶんしりょう: 158.048012819g/mol
- どういたいしつりょう: 158.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- ふってん: 324.1±15.0°C at 760 mmHg
Quinazoline-8-carbaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Quinazoline-8-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D746301-100mg |
8-Quinazolinecarboxaldehyde |
1823899-37-1 | 95+% | 100mg |
$160 | 2024-06-07 | |
| eNovation Chemicals LLC | D746301-1g |
8-Quinazolinecarboxaldehyde |
1823899-37-1 | 95+% | 1g |
$560 | 2024-06-07 | |
| Ambeed | A398669-100mg |
Quinazoline-8-carbaldehyde |
1823899-37-1 | 95% | 100mg |
$105.0 | 2025-02-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q72300-250mg |
Quinazoline-8-carbaldehyde |
1823899-37-1 | 95% | 250mg |
¥1625.0 | 2024-07-19 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41346-0.1g |
Quinazoline-8-carbaldehyde |
1823899-37-1 | 97% | 0.1g |
603.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41346-0.25g |
Quinazoline-8-carbaldehyde |
1823899-37-1 | 97% | 0.25g |
904.00 | 2021-06-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG081-250mg |
Quinazoline-8-carbaldehyde |
1823899-37-1 | 95+% | 250mg |
2422CNY | 2021-05-08 | |
| Aaron | AR0024GA-100mg |
8-Quinazolinecarboxaldehyde |
1823899-37-1 | 95% | 100mg |
$103.00 | 2025-02-10 | |
| A2B Chem LLC | AA97982-1g |
Quinazoline-8-carbaldehyde |
1823899-37-1 | 95% | 1g |
$393.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D746301-250mg |
8-Quinazolinecarboxaldehyde |
1823899-37-1 | 95+% | 250mg |
$235 | 2025-02-19 |
Quinazoline-8-carbaldehyde 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Quinazoline-8-carbaldehydeに関する追加情報
Introduction to Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1)
Quinazoline-8-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1823899-37-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinazoline scaffold, a structural motif widely recognized for its diverse biological activities and pharmacological potential. The presence of a formyl group at the 8-position of the quinazoline ring enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The quinazoline core is a bicyclic aromatic system consisting of a benzene ring fused to a pyrimidine ring. This structural configuration imparts unique electronic and steric properties to the molecule, which are exploited in drug design and development. Quinazoline-8-carbaldehyde serves as a versatile building block for constructing more complex pharmacophores, particularly in the quest for novel therapeutic agents targeting infectious diseases, cancer, and inflammatory disorders.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy in modulating key biological pathways. For instance, studies have highlighted the potential of quinazoline-based compounds as kinase inhibitors, which are crucial in cancer therapy. The aldehyde functionality in Quinazoline-8-carbaldehyde allows for further chemical modifications, enabling the synthesis of derivatives with enhanced binding affinity and selectivity. This flexibility has spurred interest among medicinal chemists in developing new analogs with improved pharmacokinetic profiles.
The compound's significance extends beyond its role as a synthetic intermediate. It has been explored in various preclinical studies as a precursor for drugs that exhibit antiviral and antibacterial properties. The formyl group at the 8-position facilitates condensation reactions with nucleophiles, leading to the formation of Schiff bases and other functionalized derivatives. These derivatives have shown promise in inhibiting enzymes involved in pathogenic processes, thereby offering potential therapeutic benefits.
Advances in computational chemistry and molecular modeling have further propelled the study of Quinazoline-8-carbaldehyde. These techniques allow researchers to predict the binding interactions of quinazoline derivatives with biological targets, such as proteins and enzymes. Such insights are invaluable in optimizing drug candidates for clinical trials. The integration of experimental data with computational methods has led to more efficient screening processes, accelerating the discovery pipeline for new drugs based on quinazoline scaffolds.
The pharmaceutical industry has taken note of these developments, with several companies investing in quinazoline-based drug candidates. The versatility of Quinazoline-8-carbaldehyde as a starting material makes it an attractive choice for academic and industrial research teams alike. Its role in synthesizing novel compounds underscores its importance in modern medicinal chemistry.
In conclusion, Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1) represents a cornerstone compound in the quest for innovative therapeutic solutions. Its unique structural features and reactivity make it indispensable in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, its significance is poised to grow further, solidifying its place as a key player in pharmaceutical innovation.
1823899-37-1 (Quinazoline-8-carbaldehyde) 関連製品
- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)
- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)
- 2411219-84-4(1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one)
- 1049386-94-8(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide)
- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)
- 1701835-69-9(2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol)
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 170590-15-5(L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-)
- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)
- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)
